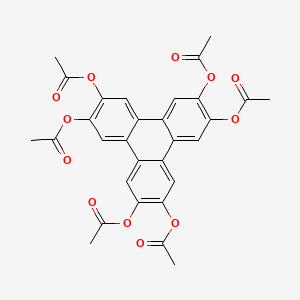

2,3,6,7,10,11-Hexaacetoxytriphenylene

Descripción general

Descripción

2,3,6,7,10,11-Hexaacetoxytriphenylene (CAS# 32829-08-6) is a chemical compound with the molecular formula C30H24O12 and a molecular weight of 576.5 . It is used in the preparation of ultrafast photoinduced electron transfer in face-to-face charge-transfer π-complexes of planar porphyrins and hexaazatriphenylene derivatives .

Synthesis Analysis

An efficient electroorganic synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene derivatives has been reported . This involves the anodic treatment of catechol ketals and subsequent acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive acetonitrile .Molecular Structure Analysis

The molecular structure of 2,3,6,7,10,11-Hexaacetoxytriphenylene consists of a triphenylene core with six acetoxy groups attached to it .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 760.6±60.0 °C and a predicted density of 1.380±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Photoinduced Electron Transfer

This compound is used in the preparation of ultrafast photoinduced electron transfer in face-to-face charge-transfer π-complexes of planar porphyrins and hexaazatriphenylene derivatives. This application is crucial for developing advanced materials for photovoltaic devices and understanding charge transfer mechanisms .

Metal-Organic Frameworks (MOFs)

It serves as a precursor for the synthesis of MOFs. MOFs are materials composed of metal ions and organic ligands that form coordination networks with high porosity and surface area. They are widely used in chemical storage and other applications due to their adjustable pore structures and excellent structural stability .

Liquid Crystal Displays (LCDs)

The compound is utilized in manufacturing wide-viewing angle films for LCDs to enhance the viewing angle breadth of the displays .

Propiedades

IUPAC Name |

(3,6,7,10,11-pentaacetyloxytriphenylen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c1-13(31)37-25-7-19-20(8-26(25)38-14(2)32)22-10-28(40-16(4)34)30(42-18(6)36)12-24(22)23-11-29(41-17(5)35)27(9-21(19)23)39-15(3)33/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKHQSUTXVUOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473932 | |

| Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6,7,10,11-Hexaacetoxytriphenylene | |

CAS RN |

32829-08-6 | |

| Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

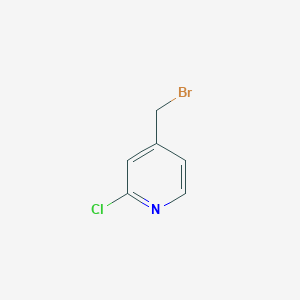

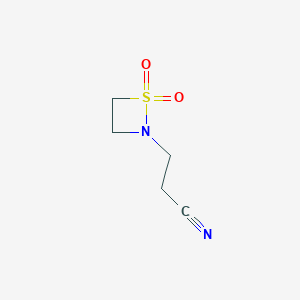

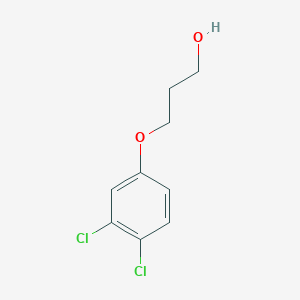

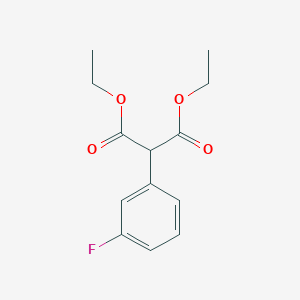

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

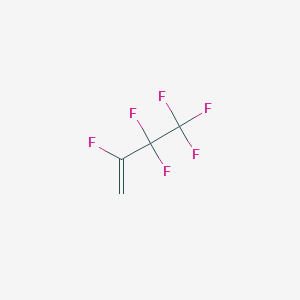

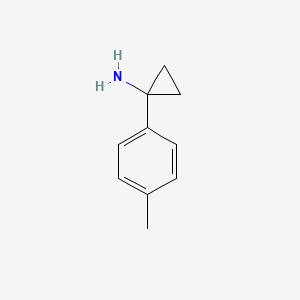

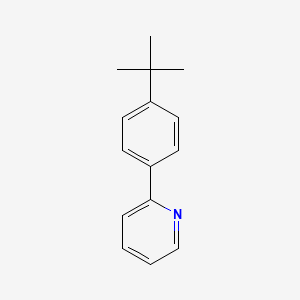

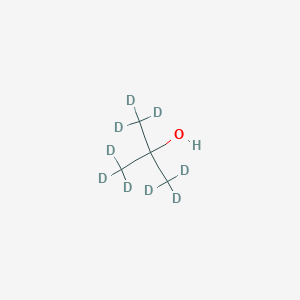

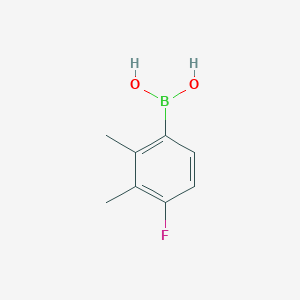

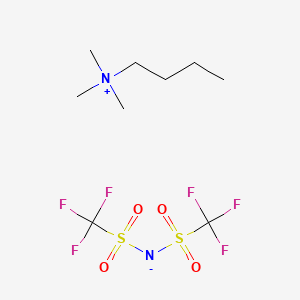

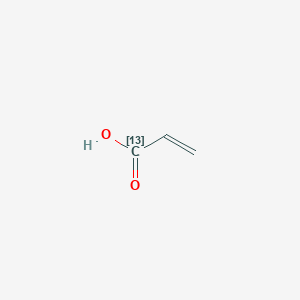

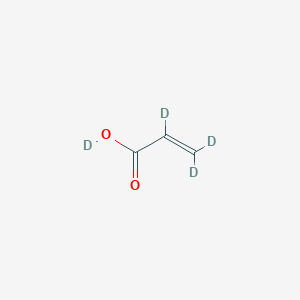

Feasible Synthetic Routes

Q & A

Q1: How does 2,3,6,7,10,11-hexaacetoxytriphenylene impact the performance of organic solar cells?

A1: The research demonstrates that incorporating a small amount (3 wt%) of 2,3,6,7,10,11-hexaacetoxytriphenylene (DLC 2) into the active layer of a poly(3-hexylthiophene):[6,6]-phenyl-C61-butyric acid methyl ester (P3HT:PC61BM) bulk-heterojunction organic photovoltaic device leads to improved power conversion efficiency []. This enhancement is attributed to the self-assembling ability and high charge carrier mobility of DLC 2, which likely optimizes the morphology of the active layer and facilitates charge transport.

Q2: What are the potential advantages of using discotic liquid crystals like 2,3,6,7,10,11-hexaacetoxytriphenylene in organic photovoltaic devices?

A2: Discotic liquid crystals, including 2,3,6,7,10,11-hexaacetoxytriphenylene, offer several potential advantages for organic photovoltaic applications []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.